8-[(4-fluorophenyl)methoxy]-2-(piperidin-1-yl)quinoline
Description
Properties
IUPAC Name |
8-[(4-fluorophenyl)methoxy]-2-piperidin-1-ylquinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN2O/c22-18-10-7-16(8-11-18)15-25-19-6-4-5-17-9-12-20(23-21(17)19)24-13-2-1-3-14-24/h4-12H,1-3,13-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBXCFAWZDHEMGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC3=C(C=CC=C3OCC4=CC=C(C=C4)F)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[(4-fluorophenyl)methoxy]-2-(piperidin-1-yl)quinoline typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:
Formation of the quinoline core: The quinoline core can be synthesized through a cyclization reaction of an appropriate precursor, such as 2-aminobenzophenone, with a suitable reagent like formic acid or acetic anhydride.
Introduction of the 4-fluorophenylmethoxy group: The 4-fluorophenylmethoxy group can be introduced through a nucleophilic substitution reaction using 4-fluorobenzyl chloride and a base like potassium carbonate.
Attachment of the piperidin-1-yl group: The piperidin-1-yl group can be attached through a nucleophilic substitution reaction using piperidine and a suitable leaving group, such as a halogen or a sulfonate ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
8-[(4-fluorophenyl)methoxy]-2-(piperidin-1-yl)quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert carbonyl groups to alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles like amines, alcohols, and thiols; electrophiles like alkyl halides and sulfonate esters.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the compound may yield quinoline derivatives with hydroxyl or carbonyl groups, while reduction may yield alcohol or amine derivatives.
Scientific Research Applications
Biological Activities
Research indicates that 8-[(4-fluorophenyl)methoxy]-2-(piperidin-1-yl)quinoline exhibits several significant biological activities:
- Anticancer Activity : It has shown potential against various cancer cell lines, including hepatocellular carcinoma (Hep3B) and lung carcinoma (A549). These findings suggest that the compound may interfere with cancer cell proliferation and survival mechanisms .
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial effects, which could be explored further for developing new antibiotics or antifungal agents.
Therapeutic Potential
Given its biological activities, this compound holds promise in several therapeutic areas:
- Cancer Treatment : Its anticancer properties make it a candidate for further development as an anticancer agent.
- Infectious Diseases : The compound's antimicrobial potential suggests it could be useful in treating bacterial or fungal infections.
Case Studies and Research Findings
Several studies have investigated the efficacy of this compound:
Mechanism of Action
The mechanism of action of 8-[(4-fluorophenyl)methoxy]-2-(piperidin-1-yl)quinoline involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing its normal function. It may also interact with cellular receptors and signaling pathways, leading to changes in cellular processes and functions.
Comparison with Similar Compounds
Substitution at Position 8: Fluorophenylmethoxy vs. Hydroxy and Silyl Groups
- 2-(Piperidin-1-yl)quinolin-8-ol (CAS 31570-94-2): This analog replaces the 4-fluorophenylmethoxy group with a hydroxyl (-OH) group. The hydroxyl group enhances metal-chelating properties, a hallmark of 8-hydroxyquinoline derivatives , but reduces lipophilicity. The 4-fluorophenylmethoxy group in the target compound likely improves blood-brain barrier penetration and resistance to oxidative metabolism compared to the hydroxyl analog .
- 8-Silyl-Substituted Quinolines (e.g., 8-(tert-butyl(methyl)silyl)-2-phenyl-4-(piperidin-1-yl)quinoline): Silyl groups (e.g., tert-butyl(methyl)silyl) introduce bulkier, highly lipophilic substituents. While these enhance metabolic stability, they may reduce aqueous solubility and hinder target engagement.
Substitution at Position 2: Piperidine vs. Piperazine and Other Amines
- 6-Chloro-N4-(2-(4-fluorophenyl)quinolin-6-yl)-pyrimidine-2,4-diamine: This compound () features a pyrimidine-diamine group at position 6 and a 4-fluorophenyl group at position 2. The absence of a piperidine ring reduces basicity, which may alter interactions with charged biological targets. The piperidine group in the target compound could enhance binding to receptors requiring hydrophobic or mildly basic interactions .
Piperazine-Substituted Analogs :
Piperazine (a six-membered ring with two nitrogen atoms) is more basic and polar than piperidine. Substituting piperidine with piperazine could increase solubility but reduce membrane permeability. The target compound’s piperidine group may offer a favorable balance between bioavailability and target affinity .
Electronic and Steric Effects of Fluorine Substituents
- 4-Fluorophenylmethoxy vs. Methoxy or Chloro Groups: The 4-fluorophenylmethoxy group introduces moderate electron-withdrawing effects via the fluorine atom, which can stabilize the quinoline ring’s π-system. In contrast, methoxy groups (electron-donating) may enhance π-electron delocalization but reduce metabolic stability . Chloro substituents (e.g., 7-chloroquinoline) are strongly electron-withdrawing and improve antiplasmodial activity but increase toxicity risks .
- Comparison with Trifluoromethyl-Substituted Quinolines: Compounds like 4-hydroxy-8-methoxy-2-(trifluoromethyl)quinoline () feature a trifluoromethyl group, which is more electron-withdrawing than a single fluorine.
Biological Activity
8-[(4-Fluorophenyl)methoxy]-2-(piperidin-1-yl)quinoline is a synthetic compound belonging to the quinoline family, notable for its diverse biological activities. This article explores its mechanisms of action, biological evaluations, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound is characterized by a quinoline core structure with two significant substituents:
- 4-fluorophenylmethoxy group
- Piperidin-1-yl group
These modifications are believed to enhance its biological activity and selectivity.
The biological activity of this compound primarily involves:
- Enzyme Inhibition : The compound acts as an inhibitor of various enzymes, potentially interfering with metabolic pathways critical for cellular function.
- Receptor Interaction : It may bind to specific cellular receptors, modulating signaling pathways that influence cell proliferation and survival.
Anticancer Activity
Recent studies have indicated that derivatives of quinoline, including this compound, exhibit promising anticancer properties. For instance, compounds related to this structure have shown significant inhibitory effects against various cancer cell lines:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| This compound | A498 (Renal Cancer) | 19.85 ± 0.14 |
| Related Quinoline Derivative | MDA-MB-468 (Breast Cancer) | 0.42 ± 0.03 |
These findings suggest that the compound has a selective affinity for certain cancer types, making it a candidate for further development in cancer therapy .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro studies demonstrated its effectiveness against various pathogens, with minimum inhibitory concentrations (MICs) indicating significant antibacterial activity:
| Pathogen | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 0.25 |
| Escherichia coli | 0.22 |
These results highlight the potential of this compound as a therapeutic agent against bacterial infections .
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of quinoline derivatives similar to this compound:
- Hybrid Molecules : Research into hybrid molecules combining quinoline with other pharmacophores has shown enhanced biological activity, particularly in inhibiting cholinesterase enzymes, which are crucial in neurodegenerative diseases .
- Structure–Activity Relationship (SAR) : Investigations into the SAR of quinoline derivatives have revealed that modifications at specific positions significantly affect their biological potency and selectivity .
- Microwave-Assisted Synthesis : Innovative synthesis techniques such as microwave-assisted methods have been employed to improve yields and reduce reaction times for creating these biologically active compounds .
Q & A
Q. Basic
- NMR Spectroscopy :
- X-ray Diffraction (XRPD) : Resolve crystal structure and confirm regiochemistry .
- Thermal Analysis (TGA/DSC) : Assess purity and thermal stability (e.g., decomposition >250°C) .
How can researchers design experiments to evaluate the impact of fluorine substitution on biological activity?
Q. Advanced
- Comparative SAR Studies : Synthesize analogs with H , Cl , or CF₃ at the 4-fluorophenyl position and test against biological targets (e.g., kinase inhibition). Use dose-response assays to quantify potency differences .
- Computational Modeling : Perform DFT calculations to assess electronic effects (e.g., fluorine’s electron-withdrawing nature on quinoline π-system) .
- Metabolic Stability Assays : Compare in vitro half-life (t₁/₂) in liver microsomes to evaluate fluorine’s impact on pharmacokinetics .
What approaches can optimize reaction yields in the synthesis of piperidine-substituted quinolines?
Q. Advanced
- Catalyst Screening : Test Pd(OAc)₂/XPhos or CuI/ligand systems for Buchwald-Hartwig amination of 2-chloroquinoline with piperidine .
- Solvent Optimization : Use polar aprotic solvents (e.g., DMF or DMSO) to enhance nucleophilicity of piperidine .
- Microwave-Assisted Synthesis : Reduce reaction time (e.g., from 24 hours to 2 hours) while maintaining >80% yield .
How should researchers analyze contradictory solubility data for fluorinated quinoline derivatives?
Q. Advanced
- Solvent Polarity Screening : Test solubility in graded DMSO/water mixtures to identify pH-dependent trends .
- Crystallinity Analysis : Compare XRPD patterns of amorphous vs. crystalline batches; amorphous forms often show higher solubility .
- Salt Formation : Synthesize hydrochloride or phosphate salts to improve aqueous solubility (e.g., 10-fold increase with HCl salt) .
What methods are recommended for assessing the metabolic stability of this compound in preclinical studies?
Q. Advanced
- In Vitro Microsomal Assays : Incubate with human liver microsomes (HLM) and quantify parent compound depletion via LC-MS/MS .
- CYP Inhibition Screening : Test against CYP3A4/2D6 isoforms using fluorogenic substrates to predict drug-drug interactions .
- Stable Isotope Labeling : Use deuterated analogs to track metabolic pathways (e.g., hydroxylation at the quinoline 3-position) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
